N-benzyl-3-methyl-4-nitrobenzamide
Description
N-Benzyl-3-methyl-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 3-position, and a nitro group at the 4-position of the benzene ring.
Acylation: Reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride intermediate (as seen in and ).
Amide Coupling: Condensation of the acyl chloride with benzylamine, analogous to methods used for N-(3-chlorophenethyl)-4-nitrobenzamide ().
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-9-13(7-8-14(11)17(19)20)15(18)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
ZSMUNKMVDXZAAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N-benzyl-3-methyl-4-nitrobenzamide and selected analogs:
Key Observations:
- Steric Hindrance : The benzyl group in the target compound introduces greater steric bulk compared to smaller substituents like methyl () or chlorophenethyl ().
- Solubility: Polar groups (e.g., methylamino in ) improve aqueous solubility, whereas hydrophobic substituents like benzyl or diphenylethyl () may reduce it.
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